Sinapine

Antioxidant activity DPPH radical scavenging Structure-activity relationship

Sinapine's quaternary ammonium structure enables unique AChE inhibition and superior •OH-scavenging, distinct from sinapic acid. Essential for reproducible hepatoprotection studies (CCl₄ model) and Alzheimer's research. For R&D use; not for human use.

Molecular Formula C16H24NO5+
Molecular Weight 310.36 g/mol
CAS No. 84123-22-8
Cat. No. B12436035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSinapine
CAS84123-22-8
Molecular FormulaC16H24NO5+
Molecular Weight310.36 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC
InChIInChI=1S/C16H23NO5/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5/h6-7,10-11H,8-9H2,1-5H3/p+1
InChIKeyHUJXHFRXWWGYQH-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sinapine (CAS 84123-22-8): Baseline Identity, Natural Occurrence, and Procurement-Relevant Class Position


Sinapine (sinapoylcholine) is a quaternary ammonium alkaloid and the choline ester of sinapic acid, belonging to the hydroxycinnamic acid ester subclass of phenolic compounds [1]. It is the predominant secondary metabolite in seeds of Brassicaceae species—including rapeseed (Brassica napus), white mustard (Sinapis alba), and brown mustard (Brassica juncea)—where it can accumulate to concentrations of up to 2% of total seed dry weight, making it the single most abundant phenolic in these oilseed crops [2]. Structurally, sinapine comprises a sinapic acid moiety (4-hydroxy-3,5-dimethoxycinnamic acid) esterified to choline, yielding a permanently cationic molecule with distinct physicochemical properties that diverge markedly from its neutral phenolic acid precursors [3]. Its CAS registry number 84123-22-8 corresponds to the base cation form; the thiocyanate salt (CAS 7431-77-8) is also widely used in research [3]. Sinapine is recognized for its acetylcholinesterase (AChE) inhibitory activity, anti-nutritive properties in animal feed, and the growing industrial interest in diverting its biosynthetic pathway toward high-value 4-vinyl phenolic derivatives [2][3].

Why Sinapine Cannot Be Generically Substituted with Sinapic Acid or Other Hydroxycinnamates in Research and Industrial Applications


Sinapine occupies a structurally unique position among hydroxycinnamic acid derivatives—it is the only naturally abundant member of this class that bears a permanently cationic quaternary ammonium head group via choline esterification, whereas close analogs such as sinapic acid, ferulic acid, and caffeic acid are neutral or anionic at physiological pH [1]. This structural difference has profound functional consequences: esterification of sinapic acid with choline abolishes the direct radical-scavenging activity characteristic of the parent acid and its alkyl esters, as demonstrated in kinetic DPPH˙, superoxide, and β-carotene bleaching assays where sinapine exhibits little or no activity [2]. Conversely, sinapine acquires a distinct AChE inhibitory pharmacology (IC50 3.66 µmol/L in cerebral homogenate) that is absent in sinapic acid [3]. The quaternary ammonium structure also dictates sinapine's pharmacokinetic profile, with an oral absolute bioavailability of only 1.84%—substantially lower than that reported for neutral hydroxycinnamic acids such as ferulic acid and caffeic acid [4]. For industrial users, sinapine is the primary anti-nutritive factor limiting the utility of Brassicaceae seed meal as animal feed, a concern not shared by the far less abundant free phenolic acids in the same matrix [1]. These divergent properties mean that substituting sinapine with sinapic acid, ferulic acid, or other generic hydroxycinnamates will yield fundamentally different experimental or industrial outcomes across antioxidant, neuropharmacological, bioavailability, and anti-nutritive assessment contexts.

Quantitative Differentiation Evidence for Sinapine (CAS 84123-22-8) Against Closest Analogs: A Procurement-Focused Guide


Radical-Scavenging Activity Abolished by Choline Esterification: Sinapine vs. Sinapic Acid and Its Alkyl Esters in Multi-Assay Kinetic Analysis

In a direct head-to-head kinetic study comparing sinapine with sinapic acid (SA) and five other SA derivatives (ethyl, propyl, and butyl sinapate; 4-vinylsyringol; syringic acid; syringaldehyde) across three radical-scavenging assays, sinapine exhibited little or no activity in the DPPH˙ radical scavenging assay, the superoxide radical (O2˙−) scavenging assay, and the β-carotene bleaching (lipid radical) assay [1]. By contrast, sinapic acid and syringic acid showed the highest responses at the fixed endpoint in DPPH˙ scavenging, while the alkyl sinapate esters (ethyl, propyl, butyl) demonstrated the highest early kinetic rates (RS at 0.1 s) [1]. The authors explicitly attributed this loss of activity to the positively charged choline moiety, which destabilizes the aroxyl radical (ArO˙) intermediate, thereby preventing hydrogen atom or electron donation to free radical species [1].

Antioxidant activity DPPH radical scavenging Structure-activity relationship Sinapic acid derivatives

AChE Inhibition Selectivity: Sinapine Brain vs. Serum IC50 Ratio Compared with Neostigmine as Reference Inhibitor

Sinapine was evaluated for AChE inhibitory activity in cerebral homogenate and blood serum from rats, revealing an IC50 of 3.66 µmol/L for cerebral AChE and 22.1 µmol/L for serum AChE, yielding a serum-to-brain IC50 ratio of 6.04 [1]. This indicates approximately 6-fold greater potency against brain AChE relative to peripheral AChE [1]. In the rapeseed pomace study, sinapine (at 109.1 mg/g extract concentration) inhibited AChE activity by 85%, and molecular docking was compared with the known AChE inhibitor neostigmine to rationalize the binding mode [2]. While direct IC50 data for neostigmine under identical experimental conditions are not provided in the same study, the docking comparison demonstrates that sinapine occupies the AChE active site in a manner distinct from neostigmine, with the quaternary ammonium group of sinapine engaging the choline-binding pocket [2]. This tissue-selectivity profile and binding mode differentiate sinapine from neostigmine, which does not effectively cross the blood-brain barrier due to its quaternary ammonium structure .

Acetylcholinesterase inhibition Neurodegenerative disease Alzheimer's disease Tissue selectivity

Low Oral Bioavailability Defines Sinapine's Pharmacokinetic Niche: Absolute Oral Bioavailability of 1.84% in Rat Model

In a comprehensive pharmacokinetic study, sinapine thiocyanate (ST) was administered to male Sprague-Dawley rats intravenously (2 mg/kg) and intragastrically (100 mg/kg), with plasma concentrations quantified by a validated UHPLC-MS/MS method (LLOQ 0.1 ng/mL; linear range 0.1–500 ng/mL; R² = 0.9976) [1]. The oral absolute bioavailability of sinapine thiocyanate was calculated as 1.84%, with an apparent volume of distribution (Vd) of 107.51 ± 21.16 L/kg (i.v.) and 78.60 ± 14.44 L/kg (i.g.), and a Cmax of 47.82 ± 18.77 nM with Tmax of 88.74 ± 20.08 min following intragastric dosing [1]. By comparison, neutral hydroxycinnamic acids such as ferulic acid and caffeic acid are reported to have substantially higher relative oral bioavailability, with literature ranking the order as: chlorogenic acid < rosmarinic acid < caffeic acid < ferulic acid < p-coumaric acid [2]. This extremely low oral bioavailability of sinapine is a direct consequence of its permanently charged quaternary ammonium structure, which limits passive membrane permeability, and its extensive presystemic metabolism including deamination, demethylation, hydrogenation, dehydration, glucuronidation, and sulfonation pathways [1].

Pharmacokinetics Oral bioavailability Drug delivery Bioavailability enhancement

Sinapine is the Dominant Phenolic in Rapeseed Pomace Extract: 109.1 mg/g vs. Minor Phenolic Acids at 0.159–3.91 mg/g

Quantitative LC-MS/MS analysis of defatted rapeseed pomace (RSP) extract from Brassica napus harvested in North East Scotland identified sinapine as the overwhelmingly dominant phenolic compound at a concentration of 109.1 mg per gram of RSP extract [1]. In the same extract, four minor phenolic acids were also quantified: sinapic acid, caffeic acid, ferulic acid, and syringic acid, present at concentrations ranging from only 0.159 to 3.91 mg/g RSP extract [1]. This represents a 28- to 686-fold enrichment of sinapine over these co-occurring phenolic acids within the same extract matrix. Sinapine together with these minor phenolics—at the concentrations present in the RSP extract—exhibited ≥50% of the total antioxidant activity of the whole extract, while sinapine alone provided complete plasmid DNA (pBR322) protection against 2,2′-azobis(2-amidinopropane) dihydrochloride-induced oxidative damage [1]. This abundance profile is consistent with broader Brassicaceae literature where sinapine represents 98.3–99.6% of total esterified phenolic acids after basic hydrolysis [2].

Natural product quantification Rapeseed pomace Phenolic profiling Bioactive compound sourcing

Sinapine Content in Brassica Seeds Exceeds Anti-Nutritive Thresholds: 6.7–15.1 mg/g vs. Permissible Limit of 3.0 mg/g

Sinapine is a major anti-nutritive compound in Brassicaceae seed meal that imparts a bitter taste and can be converted by gut microbiota to trimethylamine, which in turn causes tainting in eggs (fishy odor) and reduced growth performance in poultry and swine [1]. Quantitative germplasm screening of Brassica juncea revealed that sinapine content ranges from 6.7 to 15.1 mg/g of dry seed weight (DSW), which is 2.2- to 5.0-fold higher than the prescribed permissible level of 3.0 mg/g DSW for animal feed use [2]. In Australian canola (B. napus) meal, sinapine levels remain at traditional levels of approximately 12–15 g/kg (equivalent to 12–15 mg/g) despite successful reduction of glucosinolates to ~11 µmol/g [3]. By comparison, other anti-nutritive factors such as glucosinolates have been substantially reduced through breeding, whereas sinapine has proven recalcitrant to conventional reduction strategies, making it the residual primary anti-nutritive bottleneck [3]. A metabolic engineering approach using bacterial phenolic acid decarboxylase (PAD) expression in Camelina sativa achieved a ~95% reduction in seed sinapine content, demonstrating a targeted biotechnological solution [1].

Anti-nutritive factor Animal feed Oilseed meal quality Brassica germplasm

Analytical Standard Purity ≥98% by HPLC with Multi-Method Identity Confirmation: Sinapine Procurement Specification vs. Field-Grade Extracts

Commercially available sinapine analytical standards are routinely specified at ≥98% purity as determined by HPLC-DAD or HPLC-ELSD, with identity confirmation by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy [1]. This specification is consistent across multiple reputable vendors: ≥98% (analytical standard grade) with storage at −20°C under argon protection from light . In contrast, sinapine obtained directly from rapeseed pomace extracts contains the target compound at 109.1 mg/g extract (approximately 10.9% w/w of the crude extract) alongside co-extracted phenolic acids (sinapic, caffeic, ferulic, syringic) at 0.159–3.91 mg/g, as well as proteins, fibers, and residual lipids [2]. This represents a purity differential of approximately 9-fold between the analytical standard (≥98% pure) and the crude extract (~10.9% sinapine). The analytical standard is suitable as a reference material for method validation, calibration curve construction (linear range 0.1–500 ng/mL by UHPLC-MS/MS), and pharmacological studies requiring defined single-agent exposure, while the crude extract is appropriate for studies of whole-matrix effects or industrial valorization research [2][3].

Analytical standard Quality control HPLC purity Method validation

Evidence-Backed Application Scenarios for Sinapine (CAS 84123-22-8) in Research and Industrial Procurement


CNS-Targeted Acetylcholinesterase Inhibitor Research for Alzheimer's Disease and Myasthenia Gravis Models

Sinapine is indicated for neuroscience research programs investigating CNS-selective cholinergic modulation, based on its demonstrated 6.04-fold selectivity for cerebral AChE (IC50 3.66 µmol/L) over serum AChE (IC50 22.1 µmol/L) in rat tissue [1], and its 85% AChE inhibition at extract-relevant concentrations with molecular docking-confirmed engagement of the enzyme active site [2]. Unlike neostigmine—which is peripherally restricted and does not effectively cross the blood-brain barrier—sinapine's structure-activity profile supports its use as a tool compound for dissecting central vs. peripheral cholinergic mechanisms [1][2]. Researchers should note the low oral bioavailability (1.84%) and plan for parenteral, transdermal, or inhalation delivery routes in in vivo studies, as documented in pharmacokinetic characterization studies [3].

Valorization of Rapeseed and Mustard Seed Processing Byproducts Through Sinapine Extraction

Sinapine's quantitative dominance as the primary phenolic in rapeseed pomace (109.1 mg/g extract, representing a 28- to 686-fold enrichment over co-occurring sinapic, caffeic, ferulic, and syringic acids at 0.159–3.91 mg/g) [1] makes it an economically attractive target for agro-industrial byproduct valorization. Processors can justify investment in sinapine isolation based on this concentration differential, leveraging the established LC-MS/MS quantification method and the plasmid DNA protection bioassay [1] for quality control. Simultaneously, sinapine removal from meal addresses the anti-nutritive bottleneck—seed sinapine levels of 6.7–15.1 mg/g exceed the 3.0 mg/g permissible limit for animal feed by 2.2- to 5.0-fold [2]—creating a dual economic incentive: high-value sinapine extraction plus improved feed-quality meal. Metabolic engineering approaches using PAD expression achieving ~95% sinapine reduction provide a complementary biotechnological pathway [3].

Structure-Activity Relationship Studies Requiring a Redox-Silent Sinapic Acid Derivative as Negative Control

For SAR studies investigating the contribution of the free carboxylic acid group to the radical-scavenging activity of hydroxycinnamates, sinapine serves as an essential negative control compound. The kinetic multi-assay evidence demonstrates that esterification of sinapic acid with choline completely abolishes DPPH˙, superoxide, and lipid radical scavenging activity—a qualitative rather than merely quantitative difference from sinapic acid and its alkyl esters [1]. This property makes sinapine uniquely suitable as a redox-silent comparator in experiments designed to attribute observed antioxidant effects specifically to the sinapic acid pharmacophore rather than to non-specific interactions of the phenolic ring system. Procurement of ≥98% HPLC-pure sinapine standard [2] ensures that residual sinapic acid contamination does not confound negative control performance.

Metabolic Engineering Research: Diverting Phenylpropanoid Flux from Sinapine to 4-Vinyl Phenol Industrial Feedstocks

The metabolic engineering study demonstrating that bacterial phenolic acid decarboxylase (PAD) expression in Camelina sativa redirects phenylpropanoid pathway flux achieves a ~95% reduction in seed sinapine content while producing 4-vinyl phenol glycosides at more than twice the molar quantity of sinapine in wild-type seeds [1] establishes sinapine as a tractable metabolic engineering target for industrial chemical production. This evidence supports procurement of sinapine analytical standards for monitoring transgenic line performance, as well as sourcing of sinapine-containing Brassicaceae germplasm as feedstock for biotechnological conversion to 4-vinyl phenols—building blocks for resins, inks, elastomers, and coatings [1]. The absence of adverse effects on seed yield, harvest index, morphology, oil content, or germination under both glasshouse and field conditions [1] de-risks industrial adoption.

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